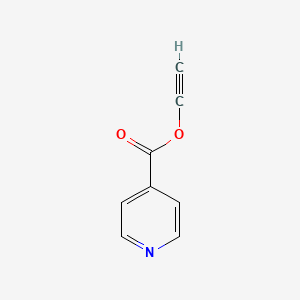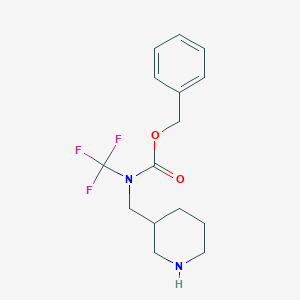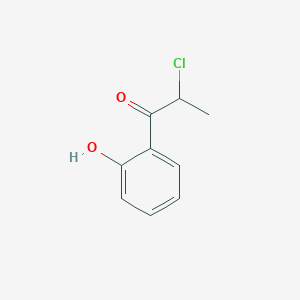
(R)-1-(4-bromophenyl)pentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-bromophenyl)pentylamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-bromophenyl)pentylamine typically involves the bromination of a phenyl ring followed by the attachment of a pentylamine chain. One common method includes the use of bromine or a brominating agent to introduce the bromine atom to the phenyl ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-bromophenyl)pentylamine may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-bromophenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of phenylpentylamine.
Substitution: Formation of substituted phenylpentylamines with various functional groups.
Aplicaciones Científicas De Investigación
®-1-(4-bromophenyl)pentylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-bromophenyl)pentylamine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The pentylamine chain can interact with biological membranes, affecting the compound’s distribution and activity within the body.
Comparación Con Compuestos Similares
Similar Compounds
4-bromophenylamine: Lacks the pentyl chain, resulting in different chemical properties and applications.
1-(4-bromophenyl)butylamine: Similar structure but with a shorter alkyl chain, affecting its reactivity and biological activity.
4-bromo-N,N-dimethylaniline: Contains a dimethylamino group instead of a pentylamine chain, leading to different chemical behavior.
Uniqueness
®-1-(4-bromophenyl)pentylamine is unique due to the combination of the bromine atom on the phenyl ring and the pentylamine chain. This structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1228542-91-3 |
|---|---|
Fórmula molecular |
C11H16BrN |
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
(1R)-1-(4-bromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1 |
Clave InChI |
XWMATEXNOIDDRI-LLVKDONJSA-N |
SMILES isomérico |
CCCC[C@H](C1=CC=C(C=C1)Br)N |
SMILES canónico |
CCCCC(C1=CC=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
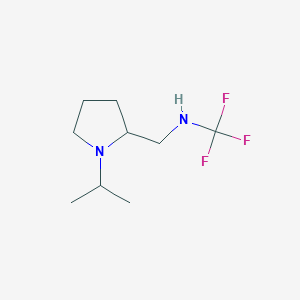
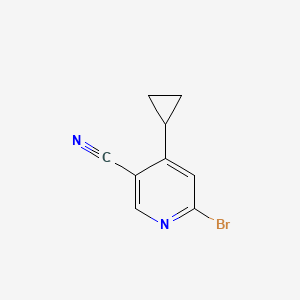
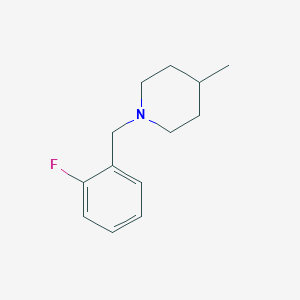
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)

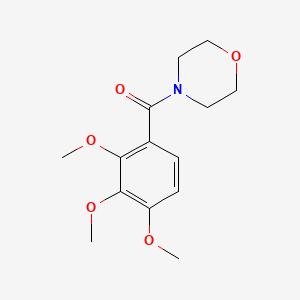

![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)

